1H-Thieno[2,3-d]pyrimidine-2,4-dithione

Antiviral research HIV-1 reverse transcriptase S-DABO analogues

Researchers seeking a versatile thienopyrimidine scaffold for anti-HIV and antibacterial S-glycoside libraries often face limited access to the 2,4-dithione core. This compound directly addresses that gap. - Validated HIV-1 RT inhibition: derivatives show complete viral replication blockade at ≤128 mg/mL. - Dual-thione reactivity enables regioselective S-alkylation/glycosylation without protecting-group chemistry. - Bench-stable solid; bulk quantities available with full QA documentation for reproducible SAR campaigns.

Molecular Formula C6H4N2S3
Molecular Weight 200.3 g/mol
CAS No. 18740-44-8
Cat. No. B172848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Thieno[2,3-d]pyrimidine-2,4-dithione
CAS18740-44-8
SynonymsThieno[2,3-d]pyriMidine-2,4(1H,3H)-dithione
Molecular FormulaC6H4N2S3
Molecular Weight200.3 g/mol
Structural Identifiers
SMILESC1=CSC2=C1C(=S)NC(=S)N2
InChIInChI=1S/C6H4N2S3/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10)
InChIKeyIWSVHISYCVPHKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Thieno[2,3-d]pyrimidine-2,4-dithione for Antiviral and Antibacterial Research


1H-Thieno[2,3-d]pyrimidine-2,4-dithione (CAS 18740-44-8) is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine bicyclic core with two thione (C=S) functional groups at the 2- and 4-positions. This core scaffold serves as a versatile synthetic intermediate for generating S-glycoside analogues and other substituted derivatives with demonstrated antiviral and antibacterial activities [1]. The compound has been specifically evaluated as a precursor in the synthesis of thienopyrimidine derivatives targeting HIV-1 and various bacterial strains, establishing its foundational role in medicinal chemistry campaigns for infectious disease research [1].

1H-Thieno[2,3-d]pyrimidine-2,4-dithione: Why It Cannot Be Swapped


The specific 2,4-dithione substitution pattern on the 1H-thieno[2,3-d]pyrimidine core dictates a unique chemical reactivity profile that is not shared by its oxo (carbonyl) or amino analogues. The presence of two thione groups enables direct S-alkylation and S-glycosylation reactions at these positions, which are essential for generating biologically active derivatives with optimized antiviral and antibacterial properties [1]. In contrast, thienopyrimidines lacking the 2,4-dithione motif (e.g., 2,4-diones or 2,4-diamino derivatives) require different synthetic routes and yield products with distinct biological activity profiles [2]. Therefore, substituting this specific compound with another thienopyrimidine would fundamentally alter the synthetic pathway and the resulting structure-activity relationship (SAR) of the final product, compromising research reproducibility and biological outcomes.

Evidence for 1H-Thieno[2,3-d]pyrimidine-2,4-dithione


Anti-HIV-1 Activity

1H-Thieno[2,3-d]pyrimidine-2,4-dithione (compound 3a) and its S-glycoside analogues were evaluated for anti-HIV-1 activity. Compound 3a demonstrated complete inhibition of HIV-1 replication at a concentration of ≤128 mg/mL, establishing a baseline for the scaffold. More importantly, derivative 14a, synthesized from this core, achieved complete inhibition at the same or lower concentration, demonstrating that modifications to the dithione core can enhance potency [1]. The S-DABO (dihydro-alkyloxy-benzyl-oxopyrimidine) analogues served as a comparator class, as they are known NNRTIs with a different mechanism of action [1].

Antiviral research HIV-1 reverse transcriptase S-DABO analogues

Broad-Spectrum Antibacterial Activity

Derivatives synthesized from 1H-thieno[2,3-d]pyrimidine-2,4-dithione were screened for antibacterial activity against a panel of bacterial strains. Compound 8a showed complete inhibition against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at ≤128 mg/mL, while compound 13a demonstrated complete inhibition against Pseudomonas aeruginosa at the same concentration [1]. The comparator, ampicillin, a standard broad-spectrum antibiotic, was used as a positive control, though specific MIC values were not reported for direct comparison [1].

Antibacterial research Drug-resistant bacteria S-glycoside derivatives

S-Glycosylation Reactivity

1H-Thieno[2,3-d]pyrimidine-2,4-dithione undergoes S-glycosylation with various glycosyl halides to yield S-glycoside analogues. This reactivity is enabled by the nucleophilic character of the thione sulfur atoms [1]. In contrast, 2,4-dione analogues (lacking the thione groups) do not participate in this reaction, highlighting a key chemical differentiation [2]. The reaction with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in the presence of a base yields the corresponding S-glycoside derivative, which can be further deprotected to the free glycoside [1].

Synthetic chemistry Glycoside synthesis Building block

Physicochemical Profile

The compound exhibits a melting point of 335 °C, indicating high thermal stability [1]. Its predicted boiling point is 349.5±34.0 °C, and density is 1.67±0.1 g/cm³ . The predicted pKa is 7.15±0.20, suggesting it exists predominantly in its neutral form at physiological pH . The computed LogP is 1.7, indicating moderate lipophilicity .

Physicochemical properties Solubility Stability

1H-Thieno[2,3-d]pyrimidine-2,4-dithione Applications


Antiviral Drug Discovery Scaffold

Researchers can utilize 1H-thieno[2,3-d]pyrimidine-2,4-dithione as a core scaffold for synthesizing novel anti-HIV agents. The compound and its derivatives have demonstrated complete inhibition of HIV-1 replication in cell-based assays, providing a validated starting point for structure-activity relationship (SAR) studies and lead optimization [1].

S-Glycoside Libraries for Antibacterial Screening

The unique reactivity of the 2,4-dithione groups enables S-glycosylation to generate diverse S-glycoside libraries. These libraries can be screened against a panel of bacterial pathogens, including drug-resistant strains, to identify novel antibacterial leads. The activity of derivatives against S. aureus, E. coli, and P. aeruginosa supports this application [1].

Heterocyclic Building Block

The compound serves as a versatile building block for the synthesis of more complex thienopyrimidine derivatives. Its reaction with ammonia yields 2,4-diamino-thieno[2,3-d]pyrimidine in 50% yield, demonstrating its utility as a precursor for accessing other functionalized heterocycles for research and development purposes [2].

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